Receptor Selectivity: 1,7-Diol Scaffold Directs GluN2B Binding Versus Dopamine D1 Activity of the 7,8-Diol Isomer
The 1,7‑diol substitution pattern of this scaffold confers exclusive selectivity for the GluN2B subunit of NMDA receptors, whereas the isomeric 7,8‑diol benzazepine scaffold (e.g., SKF‑39315A; 2,3,4,5‑tetrahydro‑1H‑benzo[d]azepine‑7,8‑diol) binds the dopamine D1 receptor. Quantitative binding data affirm this divergence: SKF‑39315A (7,8‑diol) shows Ki = 970 nM at rat D1A dopamine receptor [1], while the 1,7‑diol scaffold (as its WMS‑1410 derivative) exhibits Ki = 84 nM at human GluN2B‑containing NMDA receptors and shows high selectivity over a broad panel of off‑target proteins [2]. The 1,7‑diol framework is explicitly noted to maintain selectivity over other NMDA receptor subtypes (GluN2A, GluN2C, GluN2D) and over σ₁, σ₂, and PCP binding sites [2][3].
| Evidence Dimension | Primary receptor target and binding affinity |
|---|---|
| Target Compound Data | GluN2B‑selective NMDA receptor antagonist scaffold; Ki = 84 nM (WMS‑1410 derivative) at human GluN2B; selectivity over GluN2A/C/D and σ₁/σ₂/PCP sites [2][3] |
| Comparator Or Baseline | SKF‑39315A (7,8‑diol isomer): Ki = 970 nM at rat D1 dopamine receptor; SKF‑38393 (7,8‑diol, 1‑phenyl): IC₅₀ = 110 nM at human D1DR [1] |
| Quantified Difference | The 7,8‑diol scaffold shows D1 receptor affinity (Ki ~1 μM) and no reported GluN2B activity; the 1,7‑diol scaffold shows GluN2B affinity ~84 nM and no D1 activity. The hydroxylation pattern dictates entirely divergent receptor pharmacology. |
| Conditions | Radioligand binding: [³H]fenoldopam for D1; receptor binding studies and two‑electrode voltage‑clamp for GluN2B |
Why This Matters
A procurement decision based on 'a benzazepine diol scaffold' without specifying the hydroxylation pattern would deliver the wrong receptor pharmacology—the 7,8‑diol isomer is a dopaminergic tool, while the 1,7‑diol is a GluN2B‑selective NMDA receptor ligand scaffold with unique PET tracer utility.
- [1] BindingDB BDBM50004821. SK‑39315A (2,3,4,5‑Tetrahydro‑1H‑benzo[d]azepine‑7,8‑diol). Ki = 970 nM at rat D1A dopamine receptor. Also: SKF 38393 hydrochloride, MedChemExpress, IC₅₀ = 110 nM at human D1DR. View Source
- [2] Korff M, et al. Chemical, pharmacodynamic and pharmacokinetic characterization of the GluN2B receptor antagonist 3‑(4‑phenylbutyl)‑2,3,4,5‑tetrahydro‑1H‑3‑benzazepine‑1,7‑diol – starting point for PET tracer development. Biol Chem. 2022;404(4):279–289. Ki = 84 nM; IC₅₀ (TEVC) = 116 nM; IC₅₀ (cytoprotective) = 18.5 nM. View Source
- [3] He Y, et al. Molecules. 2026;31(9):1541. 'the 2,3,4,5‑tetrahydro‑1H‑benzo[d]azepine‑1,7‑diol scaffold of WMS‑1410 confers high affinity and selectivity for GluN2B over other NMDA receptor subtypes and over a broad panel of off‑target proteins.' View Source
